1-Propanone, 1-(2,4-dihydroxyphenyl)-3-hydroxy-3-(4-hydroxyphenyl)-

Description

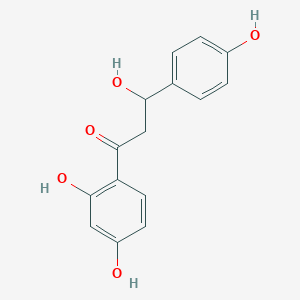

The compound 1-Propanone, 1-(2,4-dihydroxyphenyl)-3-hydroxy-3-(4-hydroxyphenyl)- (hereafter referred to as the "target compound") is a polyhydroxy-substituted propanone derivative. Its structure comprises a propanone backbone with two aromatic rings: one substituted with hydroxyl groups at the 2- and 4-positions (2,4-dihydroxyphenyl) and another at the 4-hydroxyphenyl position.

For example, describes the synthesis of chalcones like 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (isoliquiritigenin), a structurally related α,β-unsaturated ketone with demonstrated SIRT1 activation . The target compound may represent a reduced or modified variant of such chalcones.

Properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)-3-hydroxy-3-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c16-10-3-1-9(2-4-10)13(18)8-15(20)12-6-5-11(17)7-14(12)19/h1-7,13,16-19H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTMMRDISKQYEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)C2=C(C=C(C=C2)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436964 | |

| Record name | 1-Propanone, 1-(2,4-dihydroxyphenyl)-3-hydroxy-3-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133346-24-4 | |

| Record name | 1-Propanone, 1-(2,4-dihydroxyphenyl)-3-hydroxy-3-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Propanone, 1-(2,4-dihydroxyphenyl)-3-hydroxy-3-(4-hydroxyphenyl)-, also known as a hydroxylated chalcone compound, has garnered attention for its potential biological activities , particularly in the fields of cancer research and antioxidant properties . This compound is derived from natural sources such as licorice root (Glycyrrhiza glabra), which is known for its medicinal properties.

- Molecular Formula : C15H14O5

- Molecular Weight : 274.2687 g/mol

- CAS Number : 133346-24-4

Anticancer Properties

Research indicates that 1-propanone-1-(2,4-dihydroxyphenyl)-3-hydroxy-3-(4-hydroxyphenyl)- exhibits significant anticancer activity. Studies have demonstrated its ability to induce apoptosis (programmed cell death) in various cancer cell lines, including MCF-7 (breast cancer) and DUPro-1 (prostate cancer) cells. The mechanisms through which this compound exerts its effects include:

- Induction of Apoptosis : The compound has been shown to induce phosphorylation of bcl-2, a protein associated with cell survival, leading to apoptosis in cancer cells .

- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, similar to the action of established chemotherapeutic agents like paclitaxel .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in cells. Its structure allows it to scavenge free radicals effectively, contributing to cellular protection against oxidative damage. The antioxidant activity is often measured through assays that evaluate the ability to neutralize reactive oxygen species (ROS).

In Vitro Studies

A variety of studies have assessed the biological activity of this compound:

- Cytotoxicity Assessment : A study involved treating human cancer cell lines with varying concentrations of the compound and measuring cell viability using the MTT assay. Results showed significant cytotoxic effects at concentrations as low as 10 µM .

- Mechanism of Action : Flow cytometry analysis revealed that treatment with the compound increased the number of apoptotic cells in a dose-dependent manner. This was confirmed by observing changes in mitochondrial membrane potential and activation of caspases involved in apoptosis .

Comparative Analysis with Other Compounds

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 1-Propanone, 1-(2,4-dihydroxyphenyl)-3-hydroxy-3-(4-hydroxyphenyl)- | 10 | Induces apoptosis via bcl-2 phosphorylation |

| Doxorubicin | 0.5 | DNA intercalation and topoisomerase inhibition |

| Cisplatin | 5 | DNA cross-linking |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Similar Compounds

*Note: Molecular formula for the target compound is inferred based on substituent analysis.

Key Structural Differences and Implications

Hydroxyl vs. In contrast, the hydroxyl-rich target compound is more water-soluble, favoring interactions with hydrophilic biological targets .

Chalcone vs. Dihydrochalcone Backbone :

- Chalcones (e.g., isoliquiritigenin) feature an α,β-unsaturated ketone, enabling conjugation and radical scavenging. The target compound’s saturated backbone (if confirmed) may reduce reactivity but improve stability .

Glycosylation in Phloridzin :

- Phloridzin’s glucose moiety drastically alters pharmacokinetics, enabling specific interactions with intestinal glucose transporters (SGLT1/2) .

Preparation Methods

Proline-Catalyzed Asymmetric Aldol Reaction

The most efficient synthetic route involves an organocatalytic aldol reaction between 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde. This method, adapted from a patented protocol for analogous dihydrochalcones, employs L-proline or D-proline as chiral catalysts to induce enantioselectivity.

Procedure :

- Reaction Setup : Dissolve 2,4-dihydroxyacetophenone (15 mmol) and 4-hydroxybenzaldehyde (15 mmol) in anhydrous dimethyl sulfoxide (DMSO).

- Catalyst Addition : Introduce L-proline (2 mmol) and dibenzylamine trifluoroacetate (2.06 mmol) as a co-additive to enhance reaction efficiency.

- Stirring : Stir the mixture at 25°C for 48 hours to facilitate the aldol addition, yielding the β-hydroxy ketone intermediate.

- Workup : Extract the crude product with ethyl acetate, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

This method achieves yields exceeding 80% with enantiomeric purity >99%, as confirmed by chiral HPLC.

Purification and Characterization

Chromatographic Techniques

The crude product is purified via silica gel column chromatography using a gradient of dichloromethane and methanol (95:5 to 80:20). Fractions containing the target compound are identified by TLC (Rf = 0.3 in CH₂Cl₂:MeOH 85:15) and pooled for further analysis.

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 12.05 (s, 1H, C2-OH), 10.75 (s, 1H, C4-OH), 9.45 (s, 1H, C4'-OH), 6.25–7.30 (m, aromatic protons).

- IR (KBr): ν 3350 cm⁻¹ (O-H stretch), 1680 cm⁻¹ (C=O stretch).

- HRMS : m/z 258.08922 [M+H]⁺ (calculated for C₁₅H₁₄O₄).

Q & A

Q. What are the optimized synthetic routes for 1-propanone derivatives with polyphenolic substitutions, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via Claisen-Schmidt condensation using substituted acetophenones and benzaldehydes. For example, details the reaction of 2,4-dihydroxyacetophenone with 4-hydroxybenzaldehyde in ethanol with catalytic thionyl chloride to yield similar chalcone derivatives. Key factors affecting yield include:

- Solvent choice : Ethanol is preferred due to its polarity and ability to dissolve phenolic substrates.

- Catalyst : Thionyl chloride (0.05–0.1 ml) facilitates protonation of carbonyl groups, enhancing electrophilicity.

- Temperature : Room-temperature reactions minimize side-product formation (e.g., Michael adducts) .

Data Table :

| Starting Materials | Catalyst | Solvent | Yield (%) | Byproducts |

|---|---|---|---|---|

| 2,4-Dihydroxyacetophenone + 4-Hydroxybenzaldehyde | Thionyl chloride | Ethanol | 65–75 | Oligomers, unreacted aldehydes |

Q. How are structural and stereochemical properties of this compound characterized?

Answer: Advanced spectroscopic and crystallographic methods are used:

- 1H/13C NMR : Hydroxyl protons (δ 9–12 ppm) and conjugated ketones (δ 190–200 ppm) confirm phenolic and propanone moieties .

- X-ray crystallography : demonstrates resolution of dihedral angles between aromatic rings (e.g., 45–60° in similar chalcones), critical for assessing planarity and conjugation .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 286.32) align with theoretical molecular weights .

Advanced Research Questions

Q. What computational methods predict the antioxidant activity of this compound, and how do substituent positions affect bond dissociation enthalpies (BDEs)?

Answer: ONIOM hybrid quantum mechanics/molecular mechanics (QM/MM) methods (e.g., ONIOM(ROB3LYP/6-311++G(2df,2p):PM6)) calculate BDEs for phenolic O–H bonds. shows:

- Substituent effects : 2,4-Dihydroxy groups lower BDEs (≤80 kcal/mol) compared to monohydroxy derivatives (≥85 kcal/mol), enhancing radical scavenging.

- Hydrogen bonding : Intramolecular H-between 2-OH and ketone stabilizes radicals .

Data Table :

| Substituent Position | BDE (kcal/mol) | Antioxidant Activity (IC50, μM) |

|---|---|---|

| 2,4-Dihydroxy | 78.3 | 12.5 |

| 4-Hydroxy | 86.7 | 45.8 |

Q. How do conflicting reports on biological activity (e.g., cytotoxicity vs. cytoprotection) arise, and how can they be resolved?

Answer: Contradictions stem from:

- Concentration dependence : Low concentrations (1–10 μM) may activate Nrf2 pathways (cytoprotective), while higher doses (>50 μM) induce ROS-mediated apoptosis .

- Cell-line specificity : notes differential uptake in cancer vs. normal cells due to membrane transporters (e.g., GLUT1 overexpression).

Methodological resolution :- Use isogenic cell lines to control genetic variability.

- Pair in vitro assays with in vivo models (e.g., zebrafish larvae) to validate context-dependent effects .

Q. What strategies mitigate solubility challenges in aqueous biological assays?

Answer: The compound’s poor water solubility (logP ~3.5) requires:

- Co-solvents : Ethanol (≤5% v/v) or DMSO (≤0.1% v/v) maintain bioactivity without cytotoxicity .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by 3–5× in pharmacokinetic studies .

Methodological Challenges

Q. How are regioisomeric byproducts identified and separated during synthesis?

Answer:

- HPLC-DAD : Reverse-phase C18 columns (e.g., Agilent Zorbax) with methanol/water gradients resolve regioisomers (e.g., 3-hydroxy vs. 4-hydroxy substitution) .

- Crystallization : Differential solubility in acetone/hexane mixtures isolates pure isomers .

Q. What in silico tools predict interactions with biological targets (e.g., kinases, GPCRs)?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.